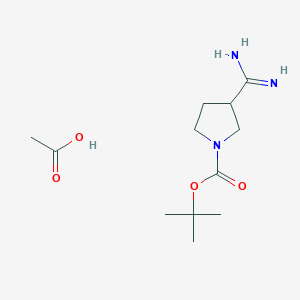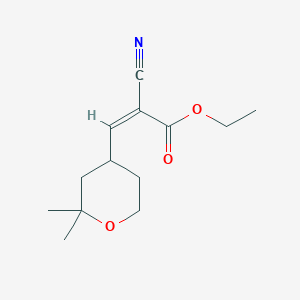
(Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, also known as ETZAC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of thiazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, studies have suggested that it may act by inhibiting different enzymes, inducing apoptosis in cancer cells, and disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of different enzymes. In bacteria and fungi, it has been shown to disrupt the cell membrane and inhibit their growth. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile has several advantages for lab experiments such as its easy synthesis, potent activity against different cancer cell lines, bacteria, and fungi, and its potential as a lead compound for drug development. However, it also has some limitations such as its toxicity and limited information about its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on (Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile such as investigating its mechanism of action, exploring its potential as a lead compound for drug development, studying its toxicity and pharmacokinetics, and investigating its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications such as cancer therapy, antimicrobial activity, and enzyme inhibition. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
(Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can be synthesized using different methods such as the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-ethoxybenzaldehyde and 4-(4-ethylphenyl)thiazol-2-amine with malononitrile in the presence of piperidine as a catalyst to form this compound. The Michael addition reaction involves the reaction of 4-(4-ethylphenyl)thiazol-2-amine with ethyl cyanoacetate in the presence of potassium carbonate and DMF as a solvent to form this compound. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-(4-ethylphenyl)thiazol-2-boronic acid with 4-ethoxyphenylacetonitrile in the presence of palladium catalyst and triphenylphosphine as a ligand to form this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile has shown promising results in various scientific research applications such as cancer therapy, antimicrobial activity, and enzyme inhibition. In cancer therapy, this compound has been shown to inhibit the growth of different cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells. In antimicrobial activity, this compound has been shown to have potent activity against different bacteria and fungi. In enzyme inhibition, this compound has been shown to inhibit the activity of different enzymes such as acetylcholinesterase and tyrosinase.
Eigenschaften
IUPAC Name |
(Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-3-16-5-9-18(10-6-16)21-15-26-22(24-21)19(14-23)13-17-7-11-20(12-8-17)25-4-2/h5-13,15H,3-4H2,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHXSKRKHNFTTE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)
![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride](/img/structure/B2782901.png)


![5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2782904.png)



